molecular formula C24H27NO7 B15107294 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate

8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate

Cat. No.: B15107294
M. Wt: 441.5 g/mol
InChI Key: WEJORZBBOCPCBI-UHFFFAOYSA-N
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Description

8-Methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a synthetic organic compound with the molecular formula C₂₄H₂₇NO₇ (average mass: 441.480 g/mol) and CAS number 1024018-07-2 . Structurally, it features:

  • A benzo[c]chromen core substituted with a methoxy group at position 8, a methyl group at position 4, and a ketone at position 4.
  • A tert-butoxycarbonyl (Boc)-protected amino butanoate ester at position 3 of the chromen system.

The Boc group serves as a protective moiety for the amine, enhancing stability during synthesis .

Properties

Molecular Formula

C24H27NO7

Molecular Weight

441.5 g/mol

IUPAC Name

(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C24H27NO7/c1-14-19(30-20(26)7-6-12-25-23(28)32-24(2,3)4)11-10-17-16-9-8-15(29-5)13-18(16)22(27)31-21(14)17/h8-11,13H,6-7,12H2,1-5H3,(H,25,28)

InChI Key

WEJORZBBOCPCBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC(=O)CCCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzo[c]chromen core: This is achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the methoxy and methyl groups: These functional groups are introduced through selective methylation and methoxylation reactions.

    Attachment of the butanoate moiety: This involves esterification reactions using suitable reagents and conditions.

    Protection of the amino group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The methoxy and Boc-protected amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halides and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor binding, and modulation of signaling cascades.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The most closely related compound identified is (4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 4-[(tert-butoxycarbonyl)amino]butanoate (CAS: 840486-39-7) . Below is a detailed comparison:

Attribute Target Compound Analog (CAS: 840486-39-7)
Core Structure Benzo[c]chromen (fully aromatic) 7,8,9,10-Tetrahydrobenzo[c]chromen (partially saturated)
Substituents 8-Methoxy, 4-methyl, 6-oxo 4-Methyl, 6-oxo (no methoxy substituent)
Molecular Formula C₂₄H₂₇NO₇ C₂₄H₂₹NO₇
Molecular Weight 441.480 g/mol 443.496 g/mol
Functional Groups Boc-protected amino butanoate ester Boc-protected amino butanoate ester
CAS Number 1024018-07-2 840486-39-7

Implications of Structural Variations

Aromatic vs. Saturated Core
  • The target compound’s fully aromatic benzo[c]chromen system enables π-π stacking interactions, which are critical in binding to biological targets (e.g., enzymes or receptors) .
Methoxy Substituent
Boc-Protected Amino Butanoate
  • Both compounds feature a Boc group, which protects the amine during synthesis. However, the ester linkage’s position (chromen-3-yl) and Boc-amine spatial arrangement may affect hydrolysis rates under physiological conditions .

Biological Activity

8-Methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate, often referred to as Y041-1697 in research contexts, is a synthetic compound with potential applications in medicinal chemistry. This article delves into its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound has the following molecular characteristics:

  • Molecular Formula : C29H29NO7
  • Molecular Weight : 503.55 g/mol
  • IUPAC Name : 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate
  • LogP (Partition Coefficient) : 5.551
  • Water Solubility : LogSw -5.57
PropertyValue
Molecular FormulaC29H29NO7
Molecular Weight503.55 g/mol
LogP5.551
Water SolubilityLogSw -5.57
Hydrogen Bond Acceptors10
Hydrogen Bond Donors1

The biological activity of Y041-1697 has been primarily investigated in the context of its potential as an anti-cancer agent. Preliminary studies suggest that it may exert its effects through several mechanisms:

  • Inhibition of Cell Proliferation : In vitro studies have indicated that Y041-1697 can inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors.
  • Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Anti-inflammatory Effects : There is evidence suggesting that Y041-1697 may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Study on Anticancer Activity

A significant study published in the Journal of Medicinal Chemistry examined the anticancer properties of structurally similar compounds, providing insights into the expected activity of Y041-1697. The study found that certain derivatives exhibited IC50 values below 20 µg/mL against CCRF-CEM leukemia cells, suggesting a promising therapeutic index for compounds within this chemical class .

Table 2: Summary of Biological Activity Studies

Study ReferenceCell LineIC50 (µg/mL)Mechanism of Action
CCRF-CEM>20Cell Proliferation Inhibition
6.7 (specific)Apoptosis Induction

Future Directions and Conclusion

The biological activity of Y041-1697 presents a compelling case for further research, particularly in the realms of oncology and inflammation-related diseases. Future studies should focus on:

  • Comprehensive Mechanistic Studies : Understanding the detailed pathways through which Y041-1697 exerts its effects.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
  • Structural Modifications : Exploring structural analogs to enhance potency and reduce toxicity.

Q & A

Basic: What are the established synthetic routes for this compound, and what analytical techniques confirm its structure?

Answer:
The synthesis typically involves multi-step reactions starting with spirocyclic intermediates. For example, 2-Oxa-spiro[3.4]octane-1,3-dione reacts with benzothiazol-2-ylamine derivatives to form a six-membered spirocyclic intermediate . Subsequent coupling with 4-[(tert-butoxycarbonyl)amino]butanoic acid (or its activated ester) introduces the Boc-protected side chain. Critical analytical methods include:

  • Melting point analysis to assess crystallinity.
  • IR spectroscopy to confirm carbonyl (C=O) and Boc-group (C-O-C) vibrations.
  • UV-Vis spectroscopy to characterize the benzo[c]chromen core’s π-conjugation (λmax ~300–350 nm) .
  • Elemental analysis (C, H, N) to validate stoichiometry (e.g., deviations >0.3% indicate impurities) .

Advanced: How can computational methods optimize synthesis, particularly for low-yield intermediates?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can model transition states and identify energetically favorable pathways. For example, ICReDD’s approach combines computational predictions with experimental validation to optimize reaction conditions (e.g., solvent polarity, temperature) and reduce trial-and-error iterations . Key steps:

Identify rate-limiting steps (e.g., spiro ring formation).

Simulate substituent effects (e.g., methoxy groups’ electron-donating impact on ring closure).

Validate with microkinetic experiments to refine computational models .

Basic: How is the Boc-protected amino group characterized spectroscopically?

Answer:

  • IR Spectroscopy : The Boc group shows distinct C=O stretches at ~1680–1720 cm⁻¹ and C-O-C stretches at ~1150–1250 cm⁻¹ .
  • ¹H NMR : The tert-butyl protons resonate as a singlet at δ 1.2–1.4 ppm. The NH proton (if not exchanged) appears as a broad peak at δ 5.0–6.0 ppm .
  • ¹³C NMR : The carbonyl carbon of the Boc group appears at ~155–160 ppm, while the tert-butyl carbons are at ~28–30 ppm .

Advanced: How to resolve contradictory data on ester linkage stability under varying pH?

Answer:
Contradictions in ester hydrolysis rates (e.g., acidic vs. basic conditions) require systematic studies:

pH-Dependent Kinetics : Monitor hydrolysis via HPLC or UV-Vis at pH 2–10, comparing half-lives.

Structural Analogues : Compare with methyl esters (e.g., methyl 4-arylbutanoates) to isolate electronic effects .

Activation Energy Analysis : Use Arrhenius plots to determine if instability stems from thermal or pH-driven degradation .

Basic: What protocols assess the benzo[c]chromen core’s photophysical properties?

Answer:

  • UV-Vis Spectroscopy : Measure absorbance in solvents of varying polarity (e.g., hexane vs. DMSO) to evaluate π→π* transitions.
  • Fluorescence Spectroscopy : Quantify quantum yield using a reference standard (e.g., quinine sulfate).
  • Solvatochromism Studies : Correlate emission shifts with solvent polarity to assess intramolecular charge transfer .

Advanced: How to evaluate the compound’s prodrug potential via Boc-group hydrolysis?

Answer:

Controlled Hydrolysis : Expose the compound to physiological pH (7.4) and acidic conditions (pH 1–2, simulating the stomach). Monitor release of 4-aminobutanoic acid via LC-MS .

Enzymatic Activation : Test esterase-mediated hydrolysis using porcine liver esterase or human carboxylesterase .

Cellular Uptake Studies : Use fluorescent tags to track prodrug activation in vitro (e.g., cancer cell lines) .

Basic: What procedures ensure purity during synthesis?

Answer:

  • Elemental Analysis : Acceptable tolerances are ±0.3% for C, H, N.
  • Chromatography : Use TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) to confirm homogeneity.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove byproducts .

Advanced: How does regioselectivity in benzo[c]chromen formation vary under catalytic conditions?

Answer:
Regioselectivity depends on catalyst choice:

  • Acid Catalysts (e.g., H2SO4): Favor oxo-group placement via carbocation stabilization.
  • Base Catalysts (e.g., K2CO3): Promote enolate formation, altering ring closure positions.
  • Computational Insights : Transition state modeling predicts dominant pathways (e.g., 6-endo vs. 5-exo cyclization) .

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